4-Cyclopropyl-2-fluoro-1-methylbenzene
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Overview
Description
4-Cyclopropyl-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where cyclopropylmethyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Nucleophiles like NaOH, NH3, under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Cyclopropyl-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-1-methylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-1-methylbenzene: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
4-Cyclopropyl-2-methylbenzene: Lacks the fluorine atom, influencing its chemical behavior.
Uniqueness
4-Cyclopropyl-2-fluoro-1-methylbenzene is unique due to the presence of both the cyclopropyl and fluorine substituents on the benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11F |
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Molecular Weight |
150.19 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
ZWLVQUFZZCFKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2)F |
Origin of Product |
United States |
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